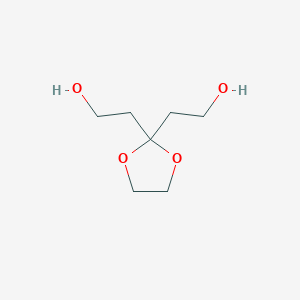
Methyl 3-methylthiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-methylthiophene-2-carboxylate” is a chemical compound . The IUPAC name for this compound is "methyl 3-methyl-1H-1lambda3-thiophene-2-carboxylate" .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H8O2S . The molecular weight is 156.20 . The InChI code is 1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a clear liquid that can range in color from colorless to yellow . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
1. Synthesis of Organic Compounds
- Efficient Synthesis Process : A study by Kogami and Watanabe (2011) describes an efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, highlighting its simplicity and effectiveness in organic synthesis (Kogami & Watanabe, 2011).
- N-Arylation using Copper-Mediated Processes : Rizwan et al. (2015) developed a practical protocol for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling, demonstrating the compound's versatility in creating a range of functionalized molecules (Rizwan et al., 2015).
2. Material Science Applications
- Polythiophene Carboxylic Acids : Kim et al. (1999) explored water-soluble polythiophene carboxylic acids, investigating their properties through titration and spectroscopy. This study implies the potential application of these compounds in advanced material science (Kim et al., 1999).
- Conductive Polymer Studies : A study by Hoier and Park (1993) on the electrochemical growth of poly(3-methylthiophene) provides insights into the material's application in electronics and conductive polymers (Hoier & Park, 1993).
3. Computational and Crystallographic Analysis
- Crystal Structure Analysis : Tao et al. (2020) conducted a detailed crystallographic and computational study on Methyl-3-aminothiophene-2-carboxylate, crucial for understanding its properties in various applications (Tao et al., 2020).
4. Catalysis and Reaction Mechanisms
- Alkylation Studies : Dupuy et al. (2012) investigated the alkylation of 3-methylthiophene with 2-methyl-1-pentene over acidic zeolites, demonstrating its role in catalytic processes (Dupuy et al., 2012).
Safety and Hazards
“Methyl 3-methylthiophene-2-carboxylate” is a combustible liquid . It should be kept away from flames and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling the compound . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Propriétés
IUPAC Name |
methyl 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWROFVPMUPMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342325 | |
| Record name | methyl 3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81452-54-2 | |
| Record name | methyl 3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)

